molecular formula C10H8ClNO3 B14039228 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

Cat. No.: B14039228
M. Wt: 225.63 g/mol
InChI Key: FHAZYFVYEMKCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid (CID 43114631) is a benzoxazole derivative with the molecular formula C10H8ClNO3 . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure is related to a class of potent inhibitors targeting kynurenine 3-monooxygenase (KMO), a key flavin-dependent enzyme in the tryptophan metabolic pathway . Inhibitors based on the benzoxazole-propanoic acid structure have shown high affinity and selectivity for KMO, making them promising tools for investigating inflammatory conditions and neurodegenerative diseases . Researchers can utilize this compound as a building block or reference standard for developing and studying novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)propanoic acid

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)12-9(15-8)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)

InChI Key

FHAZYFVYEMKCCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Formation of the benzoxazole core, often via cyclization of 2-aminophenol derivatives.
  • Introduction of the 5-chloro substituent on the benzoxazole ring.
  • Alkylation of the benzoxazole nitrogen or carbon with a 3-bromopropanoic acid or its ester derivatives.
  • Hydrolysis of ester intermediates to yield the free propanoic acid.

This general approach is supported by the synthetic pathways reported in the literature, notably in the development of benzoxazole derivatives as enzyme inhibitors and pharmaceutical candidates.

Specific Synthetic Routes

Cyclization of 2-Aminophenol Derivatives

The bicyclic benzoxazole structure is commonly formed by cyclization of the corresponding 2-aminophenol with carbonyl reagents such as carbonyldiimidazole (CDI) or triphosgene. For example:

  • The relevant 2-aminophenol (e.g., 5-chloro-2-aminophenol) is reacted with CDI in tetrahydrofuran (THF) at 60–80 °C or with triphosgene in the presence of triethylamine at 0 °C to room temperature.
  • This step yields the 5-chloro-1,3-benzoxazol-2-one intermediate, which is the key bicyclic scaffold for further functionalization.
Alkylation with 3-Bromopropanoic Acid or Esters
  • The benzoxazol-2-one intermediate is alkylated using 3-bromopropanoic acid or its ester derivatives (e.g., methyl 3-bromopropanoate) in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile (MeCN) at 60–80 °C.
  • This alkylation introduces the propanoic acid side chain at the 3-position of the benzoxazole ring.
  • Subsequent hydrolysis of ester intermediates is performed under acidic or basic conditions to afford the free carboxylic acid.
Purification and Characterization
  • After the reaction, the mixture is typically acidified to pH 2–4 using dilute hydrochloric acid.
  • The crude product is purified by preparative high-performance liquid chromatography (HPLC) using acetonitrile/water gradients containing trifluoroacetic acid (TFA) to afford pure this compound.

Alternative Synthetic Approaches

Microwave-assisted synthesis has been employed in related benzoxazole derivatives to enhance reaction efficiency and reduce synthesis time. This method allows rapid heating and improved yields compared to conventional heating methods, although specific reports on microwave synthesis for this compound are limited.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization 2-Aminophenol derivative + CDI or triphosgene, THF or Et3N, 0–80 °C Formation of 5-chloro-1,3-benzoxazol-2-one
2 Alkylation 3-Bromopropanoic acid or ester, K2CO3, MeCN, 60–80 °C Introduction of propanoic acid side chain
3 Hydrolysis (if ester used) Acidic or basic hydrolysis Conversion to free carboxylic acid
4 Purification Preparative HPLC with acetonitrile/water + 0.1% TFA Isolation of pure this compound

Research Data and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms the aromatic protons of the benzoxazole ring and the aliphatic protons of the propanoic acid side chain.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with the molecular formula C10H8ClNO3 (molecular weight 225.63 g/mol).
  • Infrared Spectroscopy (IR): Characteristic absorption bands for carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and benzoxazole ring vibrations.
  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and preparative purification with acetonitrile/water gradients containing TFA.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. The benzoxazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzoxazole Cores

3-(5-Chloro-6-Ethoxy-1,3-benzoxazol-2-yl)propanoic Acid
  • Structure: Features an ethoxy group at the 6-position of the benzoxazole ring (C₁₂H₁₂ClNO₅) .
  • No direct biological data are reported, but similar derivatives show enzyme inhibition (e.g., kynurenine 3-monooxygenase) .
3-[5-Chloro-6-(Cyclobutylmethoxy)-1,3-benzoxazol-2-yl]propanoic Acid
  • Structure: Includes a cyclobutylmethoxy group at the 6-position (C₁₅H₁₆ClNO₅) .

Heterocyclic Variants: Benzothiazole and Oxadiazole Derivatives

3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic Acid
  • Structure: Benzothiazole replaces benzoxazole (C₁₀H₈ClNO₂S) .
  • This compound has been studied in crystallographic contexts but lacks explicit biological data .
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid
  • Structure : Oxadiazole ring with a 2-chlorophenyl substituent (C₁₁H₉ClN₂O₃) .
  • Activity: Oxadiazoles are known for antimicrobial and anti-inflammatory activities. However, this compound’s specific activity remains uncharacterized .

Chlorinated Phenylpropanoic Acid Derivatives

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid
  • Structure : Dichlorinated phenyl ring with a hydroxyl group (C₉H₈Cl₂O₃) .
  • Activity : Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC: 8–16 µg/mL) but is inactive against Candida albicans .
3-(3-Chloro-4-hydroxyphenyl)propanoic Acid
  • Structure: Monochlorinated phenyl ring (C₉H₉ClO₃) .
  • Activity : Moderate antimicrobial activity (MIC: 32 µg/mL for S. aureus), suggesting chlorine position critically influences potency .

Antimicrobial Activity

  • Chlorinated Phenylpropanoic Acids: Exhibit stronger antibacterial activity (MIC: 8–32 µg/mL) than benzoxazole derivatives, likely due to enhanced membrane disruption via phenolic hydroxyl groups .

Enzyme Inhibition

  • Kynurenine 3-Monooxygenase (KMO): Benzoxazole derivatives with ethoxy or pyridazine substitutions (e.g., 3-{5-chloro-2-oxo-6-[1-(pyridazin-3-yl)ethoxy]…}propanoic acid) show nanomolar inhibition (IC₅₀: <100 nM), highlighting the importance of substituent flexibility .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Molecular Formula Key Substituents Biological Activity (MIC or IC₅₀) Reference
3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid C₁₀H₈ClNO₃ Cl (5-position) Enzyme inhibition (KMO)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid C₉H₈Cl₂O₃ Cl (3,5), OH (4) MIC: 8–16 µg/mL (E. coli, S. aureus)
3-(5-Chloro-1,3-benzothiazol-2-yl)propanoic acid C₁₀H₈ClNO₂S Benzothiazole core Crystallographic studies
3-{5-Chloro-6-[1-(pyridazin-3-yl)ethoxy]…}propanoic acid C₁₅H₁₃ClN₂O₅ Pyridazine-ethoxy IC₅₀: <100 nM (KMO)

Q & A

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines, comparing IC50 values with analogs (e.g., 3-(thiazol-2-yl)propanoic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.